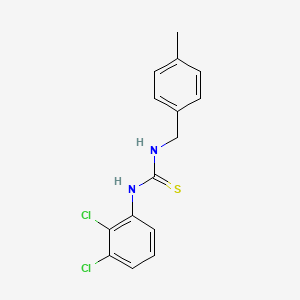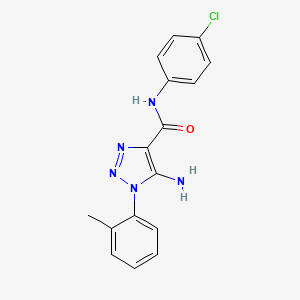![molecular formula C18H23NO2S B4653089 N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide](/img/structure/B4653089.png)
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide
Vue d'ensemble
Description
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide, also known as NBQX, is a chemical compound that belongs to the family of sulfonamides. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is involved in the central nervous system's regulation. NBQX is widely used in scientific research to study the mechanisms of neurological disorders, such as epilepsy, stroke, and Parkinson's disease.
Mécanisme D'action
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide is a selective antagonist of the ionotropic glutamate receptor. It binds to the receptor's active site and prevents the binding of glutamate, which is the receptor's natural ligand. By blocking the glutamate receptor, N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide can prevent the excessive activation of neurons, which can lead to neuronal death and neurological disorders.
Biochemical and Physiological Effects
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide has been shown to have a neuroprotective effect in various animal models of neurological disorders, such as epilepsy, stroke, and Parkinson's disease. It can prevent the excessive activation of neurons, which can lead to neuronal death and neurological disorders. N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide has also been shown to improve learning and memory processes in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it an excellent tool for studying the role of glutamate receptors in neurological disorders and learning and memory processes. However, N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which makes it challenging to maintain a stable concentration in the experiment. N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide also has a low solubility in water, which can limit its use in some experimental setups.
Orientations Futures
There are several future directions for N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide research. One direction is to develop more potent and selective glutamate receptor antagonists that can overcome N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide's limitations. Another direction is to study the long-term effects of N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide on neuronal function and behavior. Finally, N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide can be used in combination with other drugs to study the synergistic effects of different pharmacological agents on neurological disorders.
Applications De Recherche Scientifique
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide is widely used in scientific research to study the mechanisms of neurological disorders, such as epilepsy, stroke, and Parkinson's disease. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is involved in the central nervous system's regulation. By blocking the glutamate receptor, N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide can prevent the excessive activation of neurons, which can lead to neuronal death and neurological disorders. N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide is also used to study the role of glutamate receptors in learning and memory processes.
Propriétés
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-14(15-10-12-16(13-11-15)18(2,3)4)19-22(20,21)17-8-6-5-7-9-17/h5-14,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUPNNPNQGRJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl N-{[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}glycinate](/img/structure/B4653018.png)

![(4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4653032.png)

![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine](/img/structure/B4653058.png)
![6-cyclopropyl-N-(4-fluorobenzyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4653066.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4653068.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4653069.png)
![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B4653074.png)
![N-({2-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazino}carbonothioyl)benzamide](/img/structure/B4653076.png)